molecular formula C12H10F2O2 B11881775 1-(Difluoromethoxy)-8-methoxynaphthalene

1-(Difluoromethoxy)-8-methoxynaphthalene

Cat. No.: B11881775
M. Wt: 224.20 g/mol
InChI Key: UTBGEMKMDSCUSH-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-8-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-8-methoxynaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method is the reaction of 8-methoxynaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-8-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-8-methoxynaphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall pharmacokinetic profile .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-8-methoxynaphthalene
  • 1-(Difluoromethoxy)-2-methoxynaphthalene
  • 1-(Difluoromethoxy)-8-ethoxynaphthalene

Uniqueness: 1-(Difluoromethoxy)-8-methoxynaphthalene is unique due to the specific positioning of the difluoromethoxy and methoxy groups on the naphthalene ring. This structural arrangement can result in distinct chemical and physical properties, such as altered reactivity and solubility, compared to its analogs .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(difluoromethoxy)-8-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-9-6-2-4-8-5-3-7-10(11(8)9)16-12(13)14/h2-7,12H,1H3

InChI Key

UTBGEMKMDSCUSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)OC(F)F

Origin of Product

United States

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